molecular formula C6H4BrFO2S B6159446 3-fluorobenzene-1-sulfonyl bromide CAS No. 1612228-59-7

3-fluorobenzene-1-sulfonyl bromide

Cat. No.: B6159446
CAS No.: 1612228-59-7
M. Wt: 239.1
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Description

Molecular Structure and Properties
3-Fluorobenzene-1-sulfonyl bromide (CAS CID: 23452802) is an aromatic sulfonyl halide with the molecular formula C₆H₄BrFO₂S. Its structure features a fluorine substituent at the 3-position and a sulfonyl bromide (–SO₂Br) group at the 1-position of the benzene ring. Key identifiers include:

  • SMILES: C1=CC(=CC(=C1)S(=O)(=O)Br)F
  • InChIKey: NFMLREOYPXLUNU-UHFFFAOYSA-N
  • Molecular Weight: 237.91 g/mol

Predicted Collision Cross-Section (CCS):
This compound exhibits distinct CCS values depending on its adduct form, as determined via ion mobility spectrometry:

Adduct m/z CCS (Ų)
[M+H]+ 238.91722 130.0
[M+Na]+ 260.89916 132.9
[M+NH₄]+ 255.94376 134.6
[M-H]- 236.90266 128.8

These values reflect its molecular size and shape, which influence chromatographic behavior and interactions in analytical workflows .

Properties

CAS No.

1612228-59-7

Molecular Formula

C6H4BrFO2S

Molecular Weight

239.1

Origin of Product

United States

Preparation Methods

Sulfonation of Fluorobenzene

3-Fluorobenzenesulfonic acid is synthesized via electrophilic sulfonation of fluorobenzene using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). The reaction mechanism involves the generation of a sulfonic acid intermediate:

Fluorobenzene+SO33-Fluorobenzenesulfonic acid\text{Fluorobenzene} + \text{SO}_3 \rightarrow \text{3-Fluorobenzenesulfonic acid}

Key Considerations :

  • Regioselectivity : The fluorine substituent directs sulfonation to the meta position due to its strong electron-withdrawing effect.

  • Reaction Time : 4–6 hours at 80–100°C ensures complete conversion.

Conversion to Sulfonyl Bromide

The sulfonic acid is subsequently brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a dehydrating agent:

3-Fluorobenzenesulfonic acid+PBr33-Fluorobenzene-1-sulfonyl bromide+H3PO3\text{3-Fluorobenzenesulfonic acid} + \text{PBr}3 \rightarrow \text{3-Fluorobenzene-1-sulfonyl bromide} + \text{H}3\text{PO}_3

Catalytic Enhancements :

  • Lewis Acids : Aluminum bromide (AlBr₃) or iron(III) chloride (FeCl₃) accelerates bromide ion displacement, improving yields to 65–80%.

  • Solvent Choice : Halogenated solvents like dichloromethane stabilize reactive intermediates.

Direct Bromination of 3-Fluorobenzenesulfonyl Chloride

A two-step halogen exchange process is employed for laboratories with access to sulfonyl chloride precursors:

  • Sulfonyl Chloride Synthesis :

    3-Fluorobenzenesulfonic acid+PCl53-Fluorobenzenesulfonyl chloride+POCl3+HCl\text{3-Fluorobenzenesulfonic acid} + \text{PCl}_5 \rightarrow \text{3-Fluorobenzenesulfonyl chloride} + \text{POCl}_3 + \text{HCl}
  • Chloride-to-Bromide Exchange :

    3-Fluorobenzenesulfonyl chloride+KBr3-Fluorobenzene-1-sulfonyl bromide+KCl\text{3-Fluorobenzenesulfonyl chloride} + \text{KBr} \rightarrow \text{this compound} + \text{KCl}

Reaction Conditions :

  • Temperature : 50–60°C in polar aprotic solvents (e.g., DMF or DMSO).

  • Yield : 60–75% after recrystallization from hexane.

Catalytic Halogenation Using Aluminum-Based Catalysts

A patent by describes a high-purity synthesis route for bromofluorobenzenes, adaptable to sulfonyl bromides. The method employs aluminum halides (e.g., AlCl₃) or iron halides to catalyze bromination:

3-Fluorobenzenesulfonic acid+Br2AlCl33-Fluorobenzene-1-sulfonyl bromide+HBr\text{3-Fluorobenzenesulfonic acid} + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{this compound} + \text{HBr}

Procedure :

  • Catalyst Loading : 0.01–0.1 equivalents of AlCl₃ relative to substrate.

  • Reaction Time : 12–24 hours at 10–50°C to minimize isomerization.

  • Workup : Quenching with water, followed by distillation or column chromatography.

Advantages :

  • Isomer Control : The meta isomer predominates (>98%) due to steric and electronic effects.

  • Scalability : Demonstrated at pilot scale with 99% GC purity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Oxidative Bromination70–80%>95%ModerateLow
Electrophilic Route65–75%90–95%HighMedium
Halogen Exchange60–75%85–90%LowHigh
Catalytic Halogenation75–85%>99%HighMedium

Key Findings :

  • Oxidative Bromination : Ideal for small-scale synthesis with minimal by-products.

  • Catalytic Halogenation : Best for industrial applications requiring high purity.

  • Electrophilic Route : Balances cost and efficiency but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzene-1-sulfonyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Sulfonamides

3-Fluorobenzene-1-sulfonyl bromide is often employed in the synthesis of sulfonamides, which are vital in pharmaceuticals. The compound acts as a sulfonylating agent, facilitating the introduction of sulfonamide groups into various substrates. For instance, it can react with amines to yield corresponding sulfonamides efficiently.

Case Study : A study demonstrated that 3-fluorobenzenesulfonyl bromide effectively reacts with primary amines to form sulfonamides in high yields (up to 92%) under mild conditions .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce fluorine and sulfonyl groups enhances the biological activity and pharmacokinetics of drug candidates.

Example : In the development of anti-cancer drugs, this compound has been used to synthesize potent inhibitors that target specific cancer pathways .

Reactivity and Mechanism

The reactivity of this compound is largely attributed to its electrophilic nature due to the presence of both the sulfonyl and halogen groups. This allows it to participate in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols.

Table: Comparison of Yield in Different Reactions

Reaction TypeNucleophileYield (%)Conditions
Sulfonamide FormationPrimary Amines92Room Temperature, Solvent-free
Synthesis of Fluorinated DrugsVarious NucleophilesUp to 85Reflux in Organic Solvents
Oxyhalogenation ReactionsThiols89-96Mild Conditions with Oxone-KBr

Green Chemistry

Recent studies have highlighted the use of this compound in green chemistry applications, particularly in oxyhalogenation reactions. This method allows for the efficient conversion of thiols into sulfonyl halides using environmentally benign conditions.

Research Insight : A study published in Green Chemistry demonstrated that using oxone as an oxidant with thiols resulted in high yields of sulfonyl bromides when combined with this compound .

Mechanism of Action

The mechanism of action of 3-fluorobenzene-1-sulfonyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the sulfonyl group is highly reactive and can be easily substituted by nucleophiles. This reactivity makes it a valuable intermediate in various synthetic processes. The sulfonyl group also plays a crucial role in stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

3-Bromobenzene-1-Sulfonamide

  • Molecular Formula: C₆H₆BrNO₂S
  • Substituents : Bromine at the 3-position, sulfonamide (–SO₂NH₂) at the 1-position.
  • Key Differences: The sulfonamide group (–SO₂NH₂) is less reactive than sulfonyl bromide (–SO₂Br) due to the stability of the amide bond. This makes 3-bromobenzene-1-sulfonamide more suitable for applications requiring hydrolytic stability, such as pharmaceutical intermediates or polymer synthesis.

3-Chloro-4-Fluorobenzenesulfonyl Chloride

  • Molecular Formula : C₆H₃Cl₂FO₂S
  • Substituents : Chlorine at the 3-position, fluorine at the 4-position, and sulfonyl chloride (–SO₂Cl) at the 1-position.
  • Key Differences :
    • The sulfonyl chloride group (–SO₂Cl) is more reactive than sulfonyl bromide in nucleophilic substitutions due to chlorine’s smaller atomic size and stronger leaving-group ability.
    • The combined electronic effects of chlorine (moderate electron-withdrawing) and fluorine (strong electron-withdrawing) create a highly deactivated aromatic ring, reducing susceptibility to electrophilic attack compared to 3-fluorobenzene-1-sulfonyl bromide .

General Comparison of Functional Groups

Compound Functional Group Reactivity Trend Applications
This compound –SO₂Br High (Br⁻ is a good leaving group) Synthesis of sulfonates, agrochemicals
3-Bromobenzene-1-sulfonamide –SO₂NH₂ Low (stable amide bond) Pharmaceuticals, corrosion inhibitors
3-Chloro-4-fluorobenzenesulfonyl chloride –SO₂Cl Very high (Cl⁻ is smaller leaving group) Dyes, surfactants

Substituent Effects on Reactivity and Physical Properties

Electronic Effects

  • Fluorine (3-position) : Strong electron-withdrawing via inductive effects, deactivating the ring and directing electrophilic substitutions to the meta or para positions relative to the sulfonyl group.
  • Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance resonance stabilization of intermediates in substitution reactions compared to chlorine.

Steric and Solubility Considerations

  • This compound : The compact fluorine atom minimizes steric hindrance, favoring reactions at the sulfonyl group. Its moderate solubility in polar solvents (e.g., DMSO) is typical for sulfonyl halides.
  • 3-Bromobenzene-1-sulfonamide: The bulkier sulfonamide group reduces solubility in non-polar solvents but enhances thermal stability.

Q & A

Q. What are the common synthetic routes for preparing 3-fluorobenzene-1-sulfonyl bromide, and how do reaction conditions influence yield?

this compound is typically synthesized via electrophilic aromatic sulfonylation of fluorobenzene derivatives. A standard method involves reacting 3-fluorobenzenesulfonic acid with phosphorus pentabromide (PBr₃) under anhydrous conditions at 0–5°C. Key factors affecting yield include:

  • Temperature control : Excess heat can lead to decomposition of the sulfonyl bromide group.
  • Solvent choice : Dichloromethane or carbon tetrachloride is preferred to minimize side reactions.
  • Reagent stoichiometry : A 1:1.2 molar ratio of sulfonic acid to PBr₃ optimizes conversion .

Q. What purification methods are recommended for isolating this compound, and how do they address common impurities?

Purification involves:

  • Recrystallization : Use a hexane/ethyl acetate mixture (3:1 v/v) to remove unreacted starting materials.
  • Vacuum distillation : Effective for separating sulfonyl bromide from sulfonic acid byproducts (bp ~120°C at 10 mmHg).
  • Column chromatography : Silica gel with a 95:5 hexane/acetone eluent resolves brominated side products. Purity is verified via HPLC (>97% by area) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • Mass spectrometry (MS) : Predicted collision cross-section (CCS) values aid identification (e.g., [M+H]+: 130.0 Ų, [M+Na]+: 132.9 Ų) .
  • NMR spectroscopy : ¹⁹F NMR shows a singlet at δ -112 ppm; ¹H NMR reveals aromatic splitting patterns (J = 8–10 Hz).
  • FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm sulfonyl group integrity .

Q. How should researchers handle and store this compound to ensure stability, and what decomposition products are observed?

  • Storage : Amber glass bottles under inert gas (N₂/Ar) at -20°C prevent hydrolysis and photodegradation.
  • Decomposition : Hydrolysis in humid conditions forms 3-fluorobenzenesulfonic acid (detectable via TLC). Thermal degradation (>80°C) releases SO₂ and HBr, requiring fume hood use .

Advanced Research Questions

Q. How can reaction kinetics be studied for nucleophilic substitutions involving this compound?

  • Pseudo-first-order kinetics : Monitor sulfonamide formation with excess amine (e.g., aniline) via UV-Vis at 280 nm.
  • Activation parameters : Use Eyring plots across 25–50°C to determine Δ‡H and Δ‡S. For example, reactions with piperidine show k = 0.12 M⁻¹s⁻¹ at 25°C .

Q. What computational models predict the reactivity and spectroscopic properties of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict electrostatic potential maps, highlighting electrophilic sulfur centers.
  • Molecular dynamics (MD) : Simulate CCS values for mass spec alignment (deviation <2% from experimental data) .

Q. How can researchers troubleshoot low yields in coupling reactions using this compound?

  • Impurity analysis : Use GC-MS to detect trace moisture (causing hydrolysis) or residual solvents.
  • Optimization :
    • Add molecular sieves (3Å) to scavenge H₂O.
    • Replace polar aprotic solvents (DMF) with THF to reduce nucleophilic interference.
    • Example: Suzuki-Miyaura couplings require Pd(PPh₃)₄ and <5% H₂O content for >75% yield .

Q. What strategies enable site-selective modification of biomolecules using this compound?

  • Sulfonylation of lysine residues : React with primary amines in buffered aqueous conditions (pH 8.5, 4°C).
  • Competitive quenching : Add β-mercaptoethanol to terminate reactions and prevent over-modification.
  • Validation : MALDI-TOF MS confirms a +210 Da mass shift per modified lysine .

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